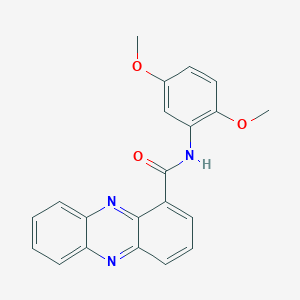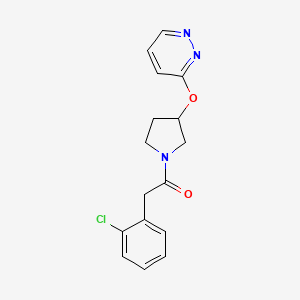
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives, including this compound, are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities . This compound has garnered attention for its strong antagonistic activity against fungal phytopathogens .
作用機序
Target of Action
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the fungal pathogens, particularly Rhizoctonia solani . The molecule docking indicated that NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase may be the particular targets of PCN .
Mode of Action
PCN interacts with its targets, leading to a series of changes in the fungal pathogens. The mechanisms via which PCN inhibits R. solani may be related to cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .
Biochemical Pathways
PCN affects several biochemical pathways in the fungal pathogens. The Gene Ontology (GO) enrichment analysis revealed that fatty acid metabolic process, fatty acid oxidation, and lipid oxidation were among the most enriched in the biological process category . KEGG enrichment analysis revealed the most prominently enriched metabolic pathways included ATP-binding cassette (ABC) transporters, nitrogen metabolism, aminobenzoate degradation .
Pharmacokinetics
The production of pcn by the bacterium pseudomonas chlororaphis ht66 was found to be 42487 mg/L at 24 h , suggesting that the compound can be produced in significant quantities.
Result of Action
The action of PCN results in a decrease in the mycelial biomass and protein content of R. solani. The superoxide dismutase (SOD) activity is reduced while peroxidase (POD) and cytochrome P450 activities are increased . These changes contribute to the antifungal effect of PCN.
Action Environment
The action of PCN can be influenced by environmental factors. For instance, the production of PCN is performed by bacteria isolated from the rice rhizosphere , suggesting that the soil environment may play a role in the production and action of PCN
生化学分析
Biochemical Properties
The biochemical properties of N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide are largely due to its interactions with various enzymes and proteins. One key enzyme is PcnH, an amidase that initiates the degradation of PCN . PcnH catalyzes the hydrolysis of the amide bond of PCN to produce phenazine-1-carboxylic acid (PCA) .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the enzyme PcnH, which is responsible for the initial step of PCN degradation, has been found to have a conserved Asp-Lys-Cys motif, which is crucial for its enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. The genes pcaA1A2A3A4 and pcnD encode PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine (2OHPC) dioxygenase, which are responsible for the subsequent degradation steps of PCN .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide, can be achieved through various methods. Common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods often require specific reaction conditions, such as the use of toxic chemicals, harsh reaction conditions, and the generation of toxic by-products .
Industrial Production Methods: Industrial-scale biosynthesis of phenazine derivatives, including this compound, can be achieved using engineered bacterial strains. For example, Pseudomonas chlororaphis HT66 has been modified to enhance the production of phenazine-1-carboxamide through metabolic engineering strategies . This approach offers advantages such as non-toxicity and potentially high yields in environmentally friendly settings .
化学反応の分析
Types of Reactions: N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of phenazine derivatives include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized phenazine derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a lead molecule for developing novel compounds with enhanced biological activities . In biology and medicine, it exhibits strong antagonistic activity against fungal phytopathogens, making it a potential candidate for developing antifungal agents . Additionally, its broad-spectrum antimicrobial properties make it useful in various industrial applications, including agriculture and biotechnology .
類似化合物との比較
Similar Compounds: Similar compounds to N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide include other phenazine derivatives such as phenazine-1-carboxamide, pyocyanin, and indole derivatives .
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its strong antagonistic activity against fungal phytopathogens and broad-spectrum antimicrobial properties make it a valuable compound for various scientific research applications .
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-13-10-11-19(27-2)18(12-13)24-21(25)14-6-5-9-17-20(14)23-16-8-4-3-7-15(16)22-17/h3-12H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLQLRKHACJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2824502.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)
![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

![2,5-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2824511.png)
![2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2824512.png)
![2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide](/img/structure/B2824513.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2824515.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide](/img/structure/B2824517.png)


